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Compound of Interest

Compound Name:
N-(4-aminophenyl)-2,2-

dimethylpropanamide

Cat. No.: B034827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and characterization of N-(4-aminophenyl)-2,2-dimethylpropanamide. The information is

intended to support research and development activities in the fields of medicinal chemistry,

pharmacology, and materials science.

Chemical Properties
N-(4-aminophenyl)-2,2-dimethylpropanamide, also known as pivaloyl-p-phenylenediamine,

is an organic compound with the molecular formula C₁₁H₁₆N₂O. It belongs to the class of

aromatic amides. The core structure consists of a p-phenylenediamine moiety acylated with a

pivaloyl group.

Table 1: Chemical and Physical Properties of N-(4-aminophenyl)-2,2-dimethylpropanamide
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Property Value Source

IUPAC Name
N-(4-aminophenyl)-2,2-

dimethylpropanamide
---

CAS Number 104478-93-5 [1]

Molecular Formula C₁₁H₁₆N₂O [1]

Molecular Weight 192.26 g/mol [1]

Predicted Boiling Point 300.2 ± 15.0 °C at 760 mmHg [2]

Predicted Density 1.1 ± 0.1 g/cm³ [2]

Predicted Flash Point 135.4 ± 20.4 °C [2]

Predicted Refractive Index 1.587 [2]

Note: The boiling point, density, flash point, and refractive index are predicted values and have

not been experimentally verified in the reviewed literature.

Synthesis
A general and robust method for the synthesis of N-(4-aminophenyl)-substituted amides

involves the acylation of p-phenylenediamine or a protected precursor. While a specific detailed

protocol for N-(4-aminophenyl)-2,2-dimethylpropanamide is not readily available in the

surveyed literature, a plausible synthetic route can be extrapolated from established methods

for analogous compounds.

General Synthetic Approach: Acylation of p-
Phenylenediamine
This approach involves the direct reaction of p-phenylenediamine with pivaloyl chloride. Due to

the presence of two amino groups on p-phenylenediamine, careful control of stoichiometry is

crucial to favor mono-acylation.

Logical Workflow for the Synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide
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Synthesis Workflow

Reactants
Reaction Products

p-Phenylenediamine

Acylation in an inert solvent
(e.g., Dichloromethane)

in the presence of a base
(e.g., Triethylamine)

Pivaloyl Chloride

N-(4-aminophenyl)-2,2-dimethylpropanamide

Triethylammonium chloride

Click to download full resolution via product page

Caption: A logical workflow for the synthesis of N-(4-aminophenyl)-2,2-
dimethylpropanamide.

Alternative Synthetic Approach: Two-Step Synthesis
from p-Nitroaniline
To circumvent the issue of di-acylation, a two-step approach can be employed. This involves

the acylation of p-nitroaniline with pivaloyl chloride, followed by the reduction of the nitro group

to an amine.

Experimental Workflow for the Two-Step Synthesis
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Two-Step Synthesis Workflow

Start

Step 1: Acylation of p-Nitroaniline
with Pivaloyl Chloride

in an inert solvent (e.g., DCM)
with a base (e.g., TEA)

Intermediate:
N-(4-nitrophenyl)-2,2-dimethylpropanamide

Step 2: Reduction of the Nitro Group
(e.g., H₂, Pd/C in Ethanol)

Final Product:
N-(4-aminophenyl)-2,2-dimethylpropanamide

End

Click to download full resolution via product page

Caption: A two-step experimental workflow for synthesizing the target compound.

Experimental Protocols
The following are generalized experimental protocols based on the synthesis of similar N-(4-

aminophenyl)-substituted amides.[3] Optimization of reaction conditions may be necessary to

achieve high yields and purity for N-(4-aminophenyl)-2,2-dimethylpropanamide.
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Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide
(Intermediate)

Reaction Setup: To a solution of p-nitroaniline (1.0 equivalent) in dry dichloromethane (DCM)

in a round-bottom flask, add triethylamine (TEA) (1.2 equivalents).

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add pivaloyl

chloride (1.1 equivalents) dropwise to the stirred solution.

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for

12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction by adding cold water. Separate the organic

layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate

solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by recrystallization or column

chromatography.

Synthesis of N-(4-aminophenyl)-2,2-
dimethylpropanamide (Final Product)

Reaction Setup: Dissolve the intermediate, N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0

equivalent), in ethanol in a hydrogenation vessel.

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir

vigorously at room temperature until the starting material is consumed (monitored by TLC).

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the

catalyst.

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.

Further purification can be achieved by recrystallization or column chromatography.
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Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for N-(4-aminophenyl)-2,2-dimethylpropanamide is

not available in the reviewed literature, the expected spectral features can be predicted based

on its structure.

Table 2: Predicted Spectroscopic Data

Technique Predicted Features

¹H NMR

- A singlet for the nine protons of the tert-butyl

group. - Signals in the aromatic region

corresponding to the protons on the phenyl ring.

- A broad singlet for the amine (NH₂) protons. - A

singlet for the amide (NH) proton.

¹³C NMR

- A signal for the quaternary carbon and the

methyl carbons of the tert-butyl group. - Signals

in the aromatic region for the carbons of the

phenyl ring. - A signal for the carbonyl carbon of

the amide group.

IR Spectroscopy

- N-H stretching vibrations for the primary amine

and the secondary amide. - C-H stretching

vibrations for the aromatic and aliphatic protons.

- A strong C=O stretching vibration for the amide

carbonyl group. - N-H bending vibrations. - C-N

stretching vibrations.

Mass Spectrometry

- A molecular ion peak corresponding to the

molecular weight of the compound (192.26

g/mol ). - Fragmentation patterns characteristic

of the loss of the tert-butyl group and other

fragments.

Potential Biological Activity and Signaling Pathways
Although no specific biological activity has been reported for N-(4-aminophenyl)-2,2-
dimethylpropanamide, several structurally related N-(4-aminophenyl) amides have been

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b034827?utm_src=pdf-body
https://www.benchchem.com/product/b034827?utm_src=pdf-body
https://www.benchchem.com/product/b034827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


investigated for their therapeutic potential. For instance, some analogues have shown promise

as anticonvulsant agents.[4] Others have been explored as inhibitors of DNA

methyltransferases, suggesting a potential role in epigenetic regulation and cancer therapy.[5]

Given the structural similarity to compounds with known biological activities, N-(4-
aminophenyl)-2,2-dimethylpropanamide could potentially interact with various biological

targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate

its specific pharmacological profile and any associated signaling pathways.

Hypothetical Signaling Pathway Involvement

Should N-(4-aminophenyl)-2,2-dimethylpropanamide exhibit activity as a DNA

methyltransferase (DNMT) inhibitor, it would be expected to influence epigenetic signaling

pathways.

Hypothetical DNMT Inhibition Pathway

N-(4-aminophenyl)-2,2-dimethylpropanamide

DNA Methyltransferase (DNMT)

binds to

Inhibition DNA Demethylation

prevents methylation

Tumor Suppressor Gene Expression

leads to

Apoptosis / Cell Cycle Arrest

induces
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

